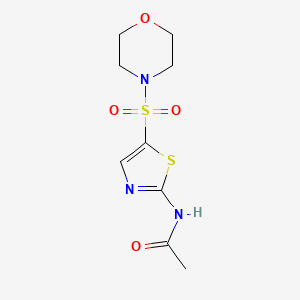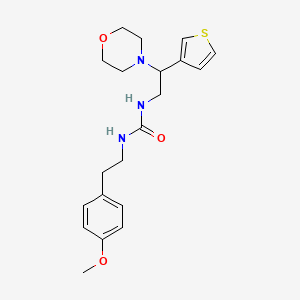
1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, commonly known as MTMU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMU belongs to the class of urea derivatives and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
MTMU has shown potential therapeutic applications in various fields of scientific research. In cancer research, MTMU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, MTMU has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. MTMU has also been studied for its potential use in the treatment of autoimmune disorders such as lupus and type 1 diabetes.
Mécanisme D'action
The mechanism of action of MTMU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. MTMU has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In addition, MTMU has been shown to inhibit the activity of the protein kinase C delta, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
MTMU has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, MTMU has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, MTMU has been shown to inhibit tumor growth in animal models of cancer. In inflammation research, MTMU has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTMU has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. In addition, MTMU has been extensively studied in preclinical models, providing a wealth of data for researchers. However, there are also limitations to working with MTMU. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. In addition, the potential toxicity of MTMU in humans is not yet known, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for research on MTMU. In cancer research, further studies are needed to determine the efficacy of MTMU in different types of cancer and to identify potential combination therapies. In inflammation research, more studies are needed to determine the optimal dosing and administration of MTMU for the treatment of inflammatory diseases. In addition, further research is needed to determine the safety profile of MTMU in humans and to identify potential side effects. Overall, MTMU has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of MTMU involves the reaction of 4-methoxyphenethylamine with 2-(morpholino-2-(thiophen-3-yl)ethyl)isocyanate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure MTMU. The synthesis method of MTMU is well-established and has been reported in several scientific publications.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-18-4-2-16(3-5-18)6-8-21-20(24)22-14-19(17-7-13-27-15-17)23-9-11-26-12-10-23/h2-5,7,13,15,19H,6,8-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCZAIYGTJNYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2950366.png)
![1-(p-tolyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950369.png)
![13-[2-O-(6-Deoxy-beta-D-glucopyranosyl)-3-O-beta-D-glucopyranosyl-beta-D-glucopyranosyloxy]kaura-16-ene-18-oic acid beta-D-glucopyranosyl ester](/img/structure/B2950371.png)
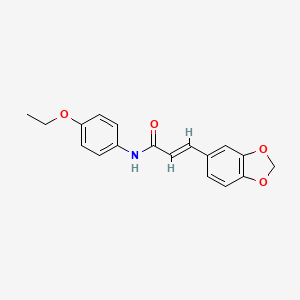
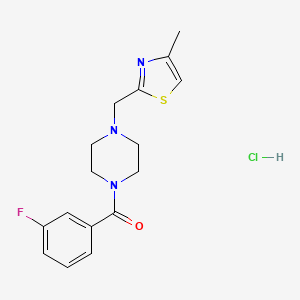
![7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2950375.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2950376.png)
![1-[(Cyclohexylcarbamoyl)amino]-1-oxopropan-2-yl 6-chloropyridine-3-carboxylate](/img/structure/B2950379.png)
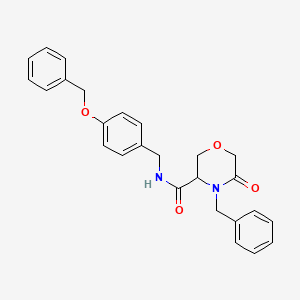
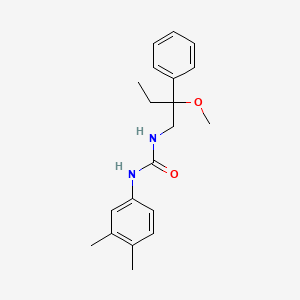
![6-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2950382.png)
![7-(tert-butyl)-3-(2,6-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2950386.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2950387.png)
